![molecular formula C7H18ClNO3S B1415670 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride CAS No. 2206265-94-1](/img/structure/B1415670.png)
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride
Overview
Description
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride (2-PES-EA-HCl) is an organic compound that is widely used as a synthetic intermediate in organic synthesis. It is also known as 2-PES-EA-HCl, 2-Propane-2-sulfonyl-ethoxy-ethylamine hydrochloride, or simply 2-PES-EA. It is a white, crystalline solid with a melting point of 111-113°C. Its chemical formula is C6H14ClNO3S.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Organic sulfur compounds play a significant role in various synthesis processes. For instance, the preparation and reactions of compounds like 2-hydroxyethanesulfonyl chloride have been studied for their ability to undergo intramolecular cyclization and nucleophilic ring opening to form various products. This research provides foundational knowledge for the synthesis and application of sulfur-containing organic compounds in chemistry (King & Hillhouse, 1983).
Catalysis and Reaction Mechanisms
In catalysis, L-proline-catalyzed reactions have been explored for the synthesis of highly substituted derivatives, demonstrating the versatility of sulfonated compounds in facilitating regio- and diastereoselective synthesis. Such studies are crucial for understanding the mechanisms of complex organic reactions and for developing new catalysts and synthetic methods (Indumathi & Perumal, 2010).
Materials Science and Fuel Cell Applications
Sulfonated block copolymers containing fluorenyl groups have been synthesized and analyzed for their potential in fuel-cell applications. The proton conductivity and mechanical properties of these materials suggest their suitability for use in fuel cell membranes, indicating the importance of sulfonated compounds in developing new materials for energy technologies (Bae, Miyatake, & Watanabe, 2009).
Environmental Chemistry and Photooxidative Behavior
The study of the photooxidative behavior of diethyl sulfide in the presence of alcohols highlights the environmental chemistry aspects of sulfonated compounds. Understanding these reactions can provide insights into the fate of sulfur compounds in the atmosphere and their environmental impact (Clennan & Greer, 1996).
Proton Conducting Membranes and Polymer Science
Research on novel sulfonated dendritic polymers and their application in proton conducting membranes has opened new avenues in polymer science for energy applications. The development of these materials with enhanced proton conductivity and mechanical properties is critical for advancing fuel cell technology (Gode et al., 2006).
properties
IUPAC Name |
2-(2-propan-2-ylsulfonylethoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S.ClH/c1-7(2)12(9,10)6-5-11-4-3-8;/h7H,3-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMFGJKJBPLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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